5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(3-triethoxysilylpropylcarbamoylamino)ethoxy]ethyl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any known aliases
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Describe the synthetic pathways used to prepare the compound. Include details on the starting materials, reagents, catalysts, solvents, and reaction conditions (temperature, pressure, time).
Industrial Production Methods: If applicable, discuss the methods used for large-scale industrial production. Highlight any differences from laboratory-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Explain the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, addition, or elimination.
Common Reagents and Conditions: List the common reagents and conditions used in these reactions. Provide examples of specific reactions and the conditions under which they occur.
Major Products: Describe the major products formed from these reactions and any relevant reaction mechanisms.
Wissenschaftliche Forschungsanwendungen
Provide a comprehensive description of the scientific research applications of the compound, including but not limited to:
Chemistry: Discuss its use in chemical synthesis, catalysis, or as a reagent.
Biology: Explain its role in biological studies, such as enzyme inhibition, protein binding, or cellular assays.
Medicine: Describe any potential therapeutic applications, including its use in drug development or as a diagnostic tool.
Industry: Highlight its industrial applications, such as in materials science, coatings, or as a functional additive.
Wirkmechanismus
Explain the mechanism by which the compound exerts its effects. Include details on:
Molecular Targets: Identify the molecular targets, such as enzymes, receptors, or other biomolecules.
Pathways Involved: Describe the biochemical or signaling pathways involved in its action.
Mode of Interaction: Discuss how the compound interacts with its targets, including binding affinity, specificity, and any structural considerations.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds: Compare the compound with other similar compounds, highlighting its unique properties and advantages.
List of Similar Compounds: Provide a list of similar compounds and discuss their similarities and differences in terms of structure, reactivity, and applications.
This framework should help you organize and present detailed information about the compound
Eigenschaften
Molekularformel |
C24H47N5O7SSi |
---|---|
Molekulargewicht |
577.8 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(3-triethoxysilylpropylcarbamoylamino)ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C24H47N5O7SSi/c1-4-34-38(35-5-2,36-6-3)17-9-12-26-23(31)27-14-16-33-15-13-25-21(30)11-8-7-10-20-22-19(18-37-20)28-24(32)29-22/h19-20,22H,4-18H2,1-3H3,(H,25,30)(H2,26,27,31)(H2,28,29,32)/t19-,20-,22-/m0/s1 |
InChI-Schlüssel |
HDNKWUXKGOKVCC-ONTIZHBOSA-N |
Isomerische SMILES |
CCO[Si](CCCNC(=O)NCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)(OCC)OCC |
Kanonische SMILES |
CCO[Si](CCCNC(=O)NCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.